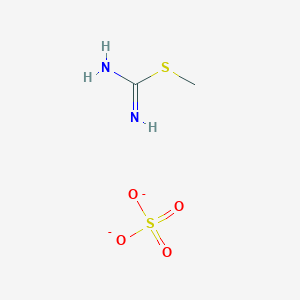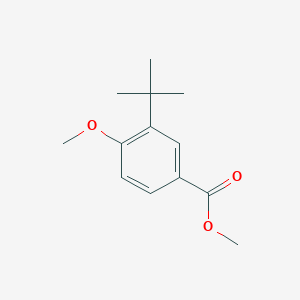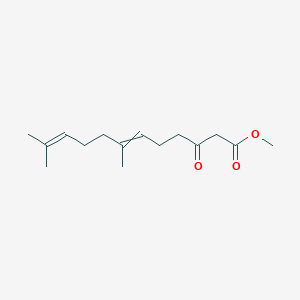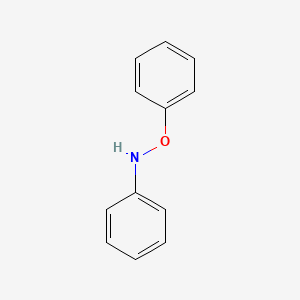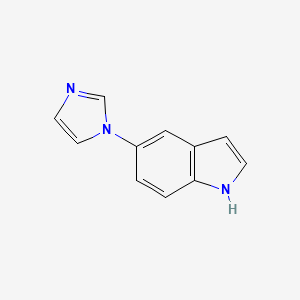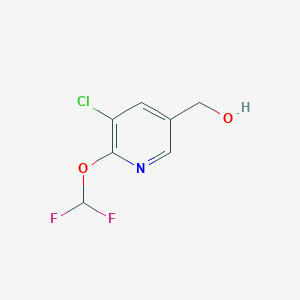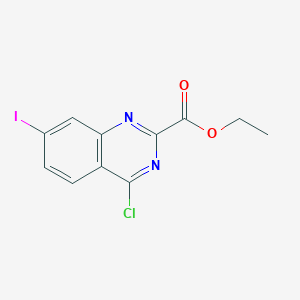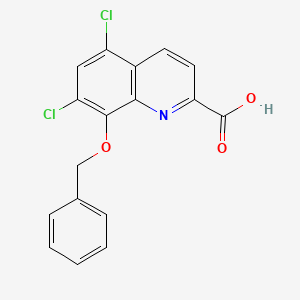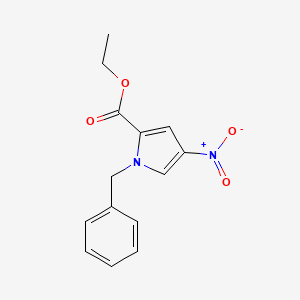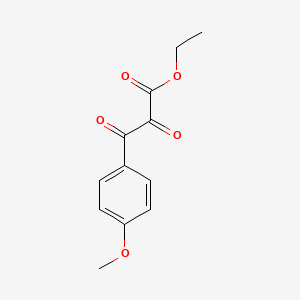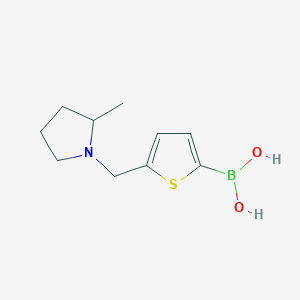
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid
概要
説明
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thienyl ring, which is further substituted with a pyrrolidinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through various methods, including the reaction of 2-bromo-5-chlorothiophene with appropriate reagents.
Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thienyl ring.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl ring to a dihydrothiophene derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
科学的研究の応用
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thienyl and pyrrolidinylmethyl groups.
2-Thienylboronic Acid: Similar thienyl structure but without the pyrrolidinylmethyl substitution.
Pyrrolidinylmethylboronic Acid: Contains the pyrrolidinylmethyl group but lacks the thienyl ring.
Uniqueness
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid is unique due to its combination of a thienyl ring and a pyrrolidinylmethyl group, which can provide distinct electronic and steric properties. This uniqueness can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
特性
分子式 |
C10H16BNO2S |
|---|---|
分子量 |
225.12 g/mol |
IUPAC名 |
[5-[(2-methylpyrrolidin-1-yl)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-3-2-6-12(8)7-9-4-5-10(15-9)11(13)14/h4-5,8,13-14H,2-3,6-7H2,1H3 |
InChIキー |
IEPHNHIMQJKYHG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(S1)CN2CCCC2C)(O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
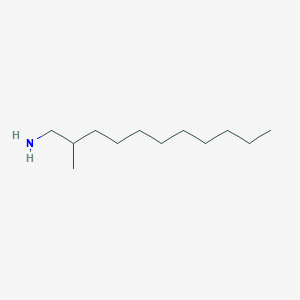
![Dimethyl({[5-(pyridin-3-yl)thiophen-2-yl]methyl})amine](/img/structure/B8288327.png)
![1-(3,8-Diaza-bicyclo[3.2.1]oct-3-yl)-ethanone](/img/structure/B8288333.png)
